An In-Depth Technical Guide to 2-(1H-pyrazol-4-yl)piperidine: Structure, Properties, and Synthetic Strategies
An In-Depth Technical Guide to 2-(1H-pyrazol-4-yl)piperidine: Structure, Properties, and Synthetic Strategies
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical properties, structure, and potential synthetic routes for the heterocyclic scaffold, 2-(1H-pyrazol-4-yl)piperidine. This molecule merges two pharmacologically significant moieties: the piperidine ring, a ubiquitous feature in numerous central nervous system (CNS) active drugs, and the pyrazole ring, a versatile pharmacophore known for a wide spectrum of biological activities.[1][2][3][4] This document is intended for researchers and professionals in drug discovery and medicinal chemistry, offering insights into the molecule's basicity, conformational landscape, and practical, field-proven methodologies for its synthesis and characterization. While direct experimental data for this specific isomer is limited in publicly accessible literature, this guide synthesizes data from analogous structures and predictive models to provide a robust foundation for future research and development.
Molecular Structure and Physicochemical Properties
The unique combination of a saturated piperidine ring and an aromatic pyrazole ring in 2-(1H-pyrazol-4-yl)piperidine dictates its three-dimensional structure and chemical behavior.
1.1. 2D and 3D Representations
-
2D Structure: The molecule consists of a piperidine ring substituted at the 2-position with a 1H-pyrazol-4-yl group.
-
3D Conformation: The piperidine ring predominantly exists in a chair conformation to minimize steric and torsional strain. The pyrazole substituent can occupy either an axial or equatorial position.
1.2. Conformational Analysis
The conformational preference of the pyrazole substituent is a critical determinant of the molecule's overall shape and its potential interactions with biological targets. The piperidine ring undergoes rapid chair-chair interconversion.
In the case of 2-substituted piperidines, the substituent's preference for an equatorial or axial position is governed by a balance of steric and electronic effects. For bulky substituents, the equatorial position is generally favored to minimize 1,3-diaxial interactions. However, in some 2-arylpiperidines, an axial preference has been observed due to allylic strain, which can influence the molecule's three-dimensionality.[5][6] For 2-(1H-pyrazol-4-yl)piperidine, the equatorial conformation is predicted to be the more stable isomer due to the steric bulk of the pyrazole ring.
Caption: Conformational isomers of 2-(1H-pyrazol-4-yl)piperidine.
1.3. Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₃ | - |
| Molecular Weight | 151.21 g/mol | - |
| XLogP3 | 0.8 | Predicted |
| Hydrogen Bond Donors | 2 | Predicted |
| Hydrogen Bond Acceptors | 2 | Predicted |
Basicity and pKa
The basicity of 2-(1H-pyrazol-4-yl)piperidine is a key property influencing its solubility, formulation, and interaction with biological targets. The molecule possesses three nitrogen atoms, each with a lone pair of electrons, but their basicities differ significantly.
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Piperidine Nitrogen: The nitrogen atom in the piperidine ring is an sp³-hybridized secondary amine. Its lone pair is readily available for protonation, making it the most basic center in the molecule. The pKa of the conjugate acid of piperidine is approximately 11.2.
-
Pyrazole Nitrogens: The pyrazole ring contains two nitrogen atoms. One is a pyridine-like nitrogen (sp²-hybridized) with its lone pair in an sp² orbital, contributing to the aromatic system. The other is a pyrrole-like nitrogen, where the lone pair is delocalized within the aromatic π-system. Pyrazole itself is a very weak base, with a pKa of approximately 2.5 for its conjugate acid.
Therefore, the piperidine nitrogen will be the primary site of protonation under physiological conditions. The electron-withdrawing nature of the pyrazole ring is expected to slightly decrease the basicity of the piperidine nitrogen compared to unsubstituted piperidine.
Predicted pKa Values:
-
pKa₁ (Piperidinium ion): ~10.5 - 11.0
-
pKa₂ (Pyrazolium ion): ~2.0 - 2.5
Caption: Protonation equilibria of 2-(1H-pyrazol-4-yl)piperidine.
Proposed Synthesis
Several synthetic strategies can be envisioned for the preparation of 2-(1H-pyrazol-4-yl)piperidine. A highly plausible and versatile approach is the Suzuki-Miyaura cross-coupling reaction.[7][8][9][10][11] This method offers good functional group tolerance and generally proceeds with high yields.
The proposed strategy involves the coupling of a protected 2-halopiperidine with a 4-pyrazolylboronic acid or ester.
Caption: Proposed synthetic workflow for 2-(1H-pyrazol-4-yl)piperidine.
3.1. Detailed Experimental Protocol (Proposed)
Step 1: Suzuki-Miyaura Coupling
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-2-chloropiperidine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a suitable solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Add an aqueous solution of a base, for example, 2M sodium carbonate (Na₂CO₃) (2.5 eq).
-
Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-2-(1H-pyrazol-4-yl)piperidine.
Step 2: Deprotection
-
Dissolve the purified N-Boc-2-(1H-pyrazol-4-yl)piperidine in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20% v/v) or a solution of HCl in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If a salt is desired, triturate the residue with diethyl ether to precipitate the product. If the free base is required, neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract with a suitable organic solvent.
-
Dry the organic extracts, concentrate, and if necessary, purify the final product by chromatography or crystallization to yield 2-(1H-pyrazol-4-yl)piperidine.
Spectroscopic Characterization (Predicted)
4.1. ¹H and ¹³C NMR Spectroscopy
The following table outlines the predicted chemical shifts for 2-(1H-pyrazol-4-yl)piperidine. These are estimations based on known values for similar structures.[12][13][14]
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperidine-H2 | 3.0 - 3.2 | 55 - 58 |
| Piperidine-H3 | 1.6 - 1.8 (eq), 1.9 - 2.1 (ax) | 28 - 32 |
| Piperidine-H4 | 1.4 - 1.6 | 24 - 27 |
| Piperidine-H5 | 1.4 - 1.6 | 24 - 27 |
| Piperidine-H6 | 2.8 - 3.0 (eq), 2.5 - 2.7 (ax) | 45 - 48 |
| Piperidine-NH | 1.5 - 2.5 (broad) | - |
| Pyrazole-H3/H5 | ~7.5 (singlet) | ~130 |
| Pyrazole-NH | 12.0 - 13.0 (broad) | - |
4.2. Mass Spectrometry
In mass spectrometry, 2-(1H-pyrazol-4-yl)piperidine is expected to show a prominent molecular ion peak [M+H]⁺ in positive ion mode. The fragmentation pattern will likely involve cleavage of the bond between the two rings and fragmentation of the piperidine ring.[15][16][17]
Predicted Fragmentation Pathways:
-
Loss of the pyrazole ring: Cleavage of the C2-C(pyrazolyl) bond.
-
Piperidine ring fragmentation: Characteristic losses of small neutral molecules from the piperidine ring.
Potential Biological and Pharmacological Significance
The fusion of the piperidine and pyrazole scaffolds suggests a high potential for biological activity.
-
Piperidine-containing drugs often exhibit activity in the central nervous system.
-
Pyrazole derivatives have been reported to possess a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3][4][18]
Derivatives of 2-(1H-pyrazol-4-yl)piperidine could be investigated for a variety of therapeutic applications, and this scaffold represents a promising starting point for the development of new chemical entities.
Experimental Protocols for Characterization
6.1. Determination of pKa by Potentiometric Titration
-
Accurately weigh approximately 10-20 mg of 2-(1H-pyrazol-4-yl)piperidine and dissolve it in a known volume of deionized water or a water/methanol mixture.
-
Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
-
Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl), adding the titrant in small, known increments.
-
Record the pH after each addition.
-
Plot the pH versus the volume of titrant added. The pKa will be the pH at the half-equivalence point.
6.2. NMR and Mass Spectrometry Analysis
-
NMR Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum with proton decoupling.
-
2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to confirm proton-proton and proton-carbon correlations, respectively.
-
Mass Spectrometry Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid for positive ion mode.
-
Mass Spectrometry Acquisition: Infuse the sample into an electrospray ionization (ESI) mass spectrometer and acquire the full scan mass spectrum. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.
Conclusion
2-(1H-pyrazol-4-yl)piperidine is a heterocyclic compound with significant potential as a scaffold in medicinal chemistry. This guide has provided a detailed overview of its structural features, predicted physicochemical properties, and a plausible, robust synthetic strategy. The outlined experimental protocols for synthesis and characterization offer a practical starting point for researchers interested in exploring the chemistry and biological activity of this promising molecule. Further experimental validation of the predicted properties is a necessary next step in unlocking the full potential of this compound and its derivatives.
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